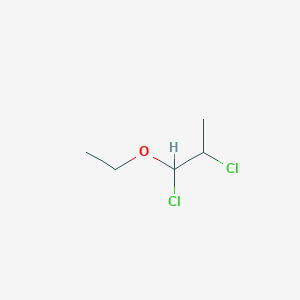

1,2-Dichloro-1-ethoxypropane

説明

特性

IUPAC Name |

1,2-dichloro-1-ethoxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c1-3-8-5(7)4(2)6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALWJZXXCVMGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dichloro-1-ethoxypropane can be synthesized through the reaction of 1,2-dichloropropane with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism where the ethoxy group replaces one of the chlorine atoms on the propane backbone.

Reaction:

CH3CHClCH2Cl+NaOEt→CH3CH(OEt)CH2Cl+NaCl

Industrial Production Methods

Industrial production of 1,2-dichloro-1-ethoxypropane typically involves the chlorination of ethoxypropane under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the desired positions on the propane backbone.

化学反応の分析

Types of Reactions

1,2-Dichloro-1-ethoxypropane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted propanes.

Elimination Reactions: Formation of alkenes such as propene.

Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.

科学的研究の応用

1,2-Dichloro-1-ethoxypropane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

作用機序

The mechanism of action of 1,2-dichloro-1-ethoxypropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The ethoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its reactivity and potential biological effects.

類似化合物との比較

Comparison with Propylene Dichloride (Same Compound)

The term "propylene dichloride" is a synonym for 1,2-dichloropropane, emphasizing its industrial nomenclature. No structural differences exist, but regulatory documents often use "propylene dichloride" in hazard communication contexts .

Comparison with Other Chlorinated Solvents

1,2-Dichloropropane shares functional similarities with solvents like 1,1,2-Trichloroethane and dichloromethane , but distinctions include:

| Property | 1,2-Dichloropropane | 1,1,2-Trichloroethane | Dichloromethane |

|---|---|---|---|

| Volatility | Moderate | High | Very High |

| Environmental Persistence | High | Moderate | Low |

| Carcinogenicity | Likely (IARC Group 2B) | Probable (Group 2A) | Not classified |

Toxicological Findings :

- Inhalation exposure to 1,2-dichloropropane (300 ppm for 7 hours in rats) caused respiratory distress and liver necrosis, whereas dichloromethane primarily affects the central nervous system .

- 1,2-Dichloropropane’s metabolites (e.g., chloroacetone) are more reactive and DNA-damaging than those of dichloromethane .

Research Findings and Regulatory Implications

- Human Health Risks: Epidemiological studies link occupational exposure to 1,2-dichloropropane with increased incidence of liver and biliary tract cancers . No such associations are documented for 1,3-dichloropropane.

- Environmental Impact : 1,2-Dichloropropane’s half-life in soil exceeds 180 days, compared to 30 days for 2,3-dichloropropane, due to slower microbial degradation .

- Regulatory Actions : The EPA’s 2019 proposal highlights 1,2-dichloropropane’s production volume (≥1 million lbs/year) and widespread use in adhesives and coatings, warranting stricter controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。